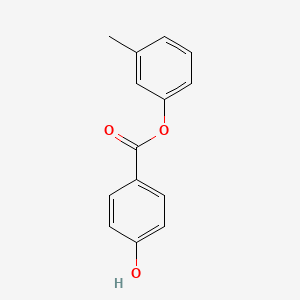
Benzoic acid, 4-hydroxy-, 3-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-hydroxy-, 3-methylphenyl ester, also known as methyl 3-methyl-4-hydroxybenzoate, is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group and a methyl group attached to the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoic acid, 4-hydroxy-, 3-methylphenyl ester can be synthesized through the esterification of 4-hydroxybenzoic acid with 3-methylphenol. The reaction typically involves the use of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The raw materials, 4-hydroxybenzoic acid and 3-methylphenol, are fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously collected and purified.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-hydroxy-, 3-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-hydroxy-, 3-methylphenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-hydroxy-, 3-methylphenyl ester involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In antioxidant applications, it scavenges free radicals and prevents oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-hydroxy-, methyl ester: Similar structure but lacks the methyl group on the benzene ring.
Benzoic acid, 3-methylphenyl ester: Similar structure but lacks the hydroxyl group on the benzene ring.
4-Hydroxybenzoic acid: Similar structure but lacks the ester group.
Uniqueness
Benzoic acid, 4-hydroxy-, 3-methylphenyl ester is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring, which imparts distinct chemical and physical properties. This combination of functional groups allows it to participate in a wider range of chemical reactions and enhances its utility in various applications compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
24262-64-4 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
(3-methylphenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C14H12O3/c1-10-3-2-4-13(9-10)17-14(16)11-5-7-12(15)8-6-11/h2-9,15H,1H3 |
InChI-Schlüssel |
AIXBROBEFQSVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



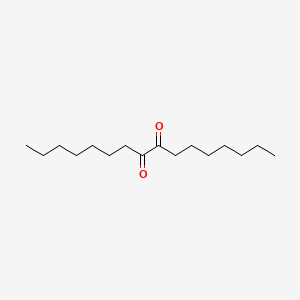
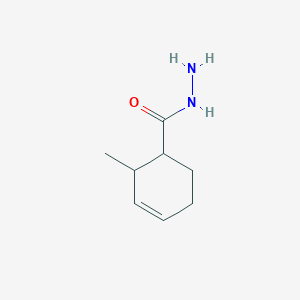


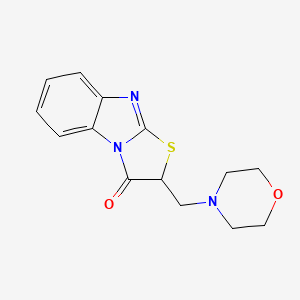
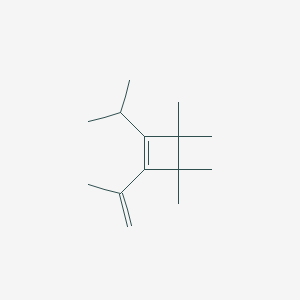


![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
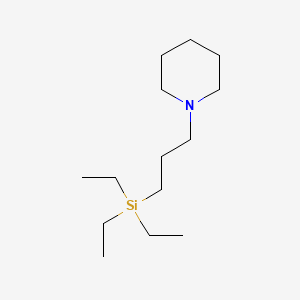
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)


